molecular formula C24H17ClN2O2S B11419200 3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11419200
M. Wt: 432.9 g/mol
InChI Key: JAVLBCLEBZEABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 4-methylbenzylamine, and benzothiophene derivatives. The key steps may involve:

    Condensation Reactions: Formation of intermediate Schiff bases or imines.

    Cyclization Reactions: Intramolecular cyclization to form the benzothienopyrimidine core.

    Functional Group Modifications: Introduction of the chlorophenyl and methylbenzyl groups.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions, including:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-benzyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-methylphenyl)-1-(4-chlorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

3-(4-chlorophenyl)-1-(4-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17ClN2O2S/c1-15-6-8-16(9-7-15)14-26-21-19-4-2-3-5-20(19)30-22(21)23(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-13H,14H2,1H3

InChI Key

JAVLBCLEBZEABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53

Origin of Product

United States

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